XLogP3-AA Hydrophobicity: N-(2-Pyridin-4-yl-ethyl)-acetamide vs. Class-Average Pyridinyl Acetamide
The computed XLogP3-AA for N-(2‑pyridin‑4‑yl‑ethyl)‑acetamide is 0.4 [1]. Although direct experimental log P data for this compound are not published, this value situates the compound close to the ideal range for oral bioavailability (log P 1–3) and significantly below the lipophilicity of many pyridinyl acetamide derivatives bearing larger hydrophobic substituents. By contrast, pyridinyl acetamide Porcupine inhibitors with added aryl or heteroaryl substituents—such as GNF‑1331 and its analogs—display calculated log P values that routinely exceed 3 [2]. The lower hydrophobicity of N-(2‑pyridin‑4‑yl‑ethyl)‑acetamide confers superior aqueous solubility and reduced non‑specific protein binding, making it a more tractable fragment for lead‑optimization campaigns where lipophilic ligand efficiency (LLE) is a key selection criterion.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.4 |
| Comparator Or Baseline | Class‑level pyridinyl acetamide Porcupine inhibitors (e.g., GNF‑1331 class): estimated log P > 3 |
| Quantified Difference | ΔXLogP ≥ 2.6 (target compound less lipophilic by >2.6 log units) |
| Conditions | In silico computation using XLogP3 algorithm; comparator values inferred from published SAR tables in [2]. |
Why This Matters
A substantially lower log P predicts superior aqueous solubility and lower non‑specific binding, directly impacting formulation ease, assay reproducibility, and fragment‑based drug discovery success.
- [1] PubChem Compound Summary for CID 255093, N-(2-Pyridin-4-yl-ethyl)-acetamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/255093 (accessed 2026-05-03). View Source
- [2] Cheng, D.; Liu, J.; Han, D.; et al. Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors. ACS Med. Chem. Lett. 2016, 7, 676–681. https://doi.org/10.1021/acsmedchemlett.6b00098 View Source
